molecular formula C11H15NO B2842054 (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine CAS No. 2248216-07-9

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine

Cat. No. B2842054
CAS RN: 2248216-07-9
M. Wt: 177.247
InChI Key: LOAPVDGOIBDBRK-YMNIQAILSA-N
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Description

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine, also known as DBF, is a psychoactive compound that is structurally similar to MDMA. It belongs to the class of entactogens, which are known to produce feelings of empathy, emotional openness, and euphoria. DBF is a relatively new compound that has gained significant attention in the scientific community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine is not yet fully understood. However, it is believed to act as a serotonin releaser, similar to MDMA. This means that it increases the release of serotonin in the brain, which is responsible for regulating mood, appetite, and sleep. It may also act on other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, decreased anxiety-like behavior, and increased sociability. It has also been shown to increase the levels of certain neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer alternative for studying the effects of entactogens on the brain. However, one limitation is that it has not yet been extensively studied in humans, so its effects in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on (2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine. One area of interest is its potential as a treatment for post-traumatic stress disorder (PTSD). Studies have shown that this compound produces a reduction in fear responses in animal models, suggesting that it may be effective in treating PTSD. Another potential direction is its use in the treatment of addiction. Studies have shown that this compound reduces drug-seeking behavior in animal models, suggesting that it may be effective in treating addiction to drugs such as cocaine and methamphetamine. Finally, there is also potential for this compound to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to increase the levels of neurotrophic factors that are involved in the growth and survival of neurons.

Synthesis Methods

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine can be synthesized using a multi-step process that involves the condensation of 2-benzofuran-1-carboxylic acid with 2-amino-1-propanol, followed by the reduction of the resulting imine using sodium borohydride. The final product is obtained through a process of acidification and recrystallization.

Scientific Research Applications

(2S)-2-(1,3-Dihydro-2-benzofuran-1-yl)propan-1-amine has been the subject of several scientific studies that have explored its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of anxiety and depression. Studies have shown that this compound produces anxiolytic and antidepressant effects in animal models, suggesting that it may be a viable alternative to traditional antidepressant medications.

properties

IUPAC Name

(2S)-2-(1,3-dihydro-2-benzofuran-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(6-12)11-10-5-3-2-4-9(10)7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAPVDGOIBDBRK-YMNIQAILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1C2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1C2=CC=CC=C2CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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